1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, an ethoxyphenyl group, a hydroxy group, and a thiophen-2-ylcarbonyl group
Preparation Methods
The synthesis of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino, ethoxyphenyl, hydroxy, and thiophen-2-ylcarbonyl groups through various chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol, and can be catalyzed by acids or bases.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide: This compound is used as a carboxyl activating agent and in peptide synthesis.
1-(3-dimethylaminopropyl)-3-ethylurea: Known for its role in the preparation of cabergoline, a dopamine receptor agonist.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Utilized in the activation of carboxyl groups for conjugation with amines.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-(3-ethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H26N2O4S/c1-4-28-16-9-5-8-15(14-16)19-18(20(25)17-10-6-13-29-17)21(26)22(27)24(19)12-7-11-23(2)3/h5-6,8-10,13-14,19,26H,4,7,11-12H2,1-3H3 |
InChI Key |
YBNUCSISLMRXEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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